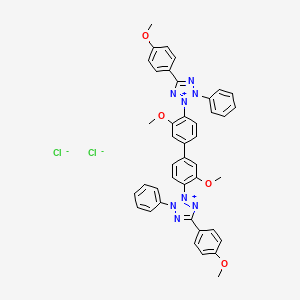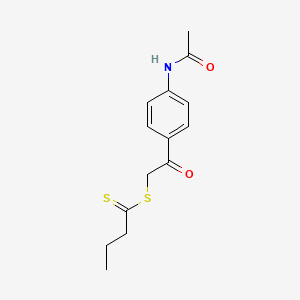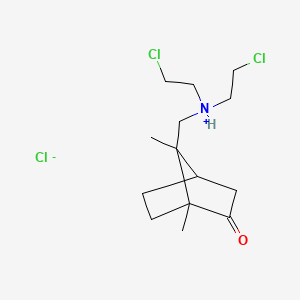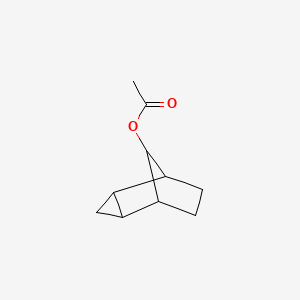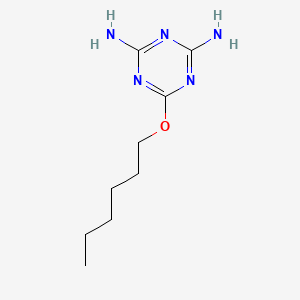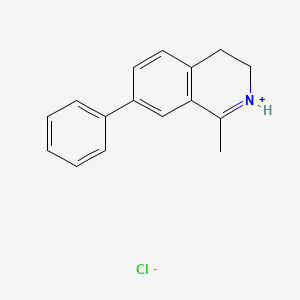
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are a significant group of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the following steps:
-
Synthetic Routes: : The compound can be synthesized through the Pictet-Spengler reaction, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the reduction of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline using hydrogenation techniques .
-
Reaction Conditions: : The Pictet-Spengler reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts. The reaction temperature is typically maintained between 50-100°C .
-
Industrial Production Methods: : Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated reactors and precise control of reaction parameters .
Analyse Des Réactions Chimiques
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can convert the compound into its tetrahydroisoquinoline form. Hydrogenation using palladium on carbon (Pd/C) is a typical method .
-
Substitution: : The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring. Reagents such as bromine or chlorine can be used under controlled conditions .
-
Major Products: : The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Applications De Recherche Scientifique
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry .
-
Biology: : The compound is studied for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancers .
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1-Methyl-6-phenyl-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds:
-
Similar Compounds: : Compounds such as 1-Phenyl-3,4-dihydroisoquinoline, 1-Benzyl-3,4-dihydroisoquinoline, and 1-Methyl-3,4-dihydroisoquinoline share structural similarities .
-
Uniqueness: : The presence of the methyl and phenyl groups at specific positions in this compound imparts unique chemical and biological properties, making it distinct from other isoquinoline derivatives .
Propriétés
Numéro CAS |
24464-15-1 |
|---|---|
Formule moléculaire |
C16H16ClN |
Poids moléculaire |
257.76 g/mol |
Nom IUPAC |
1-methyl-7-phenyl-3,4-dihydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H15N.ClH/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12;/h2-8,11H,9-10H2,1H3;1H |
Clé InChI |
UGNOCHXNATXSRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=[NH+]CCC2=C1C=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


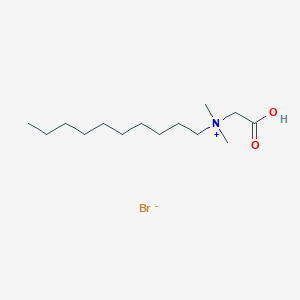
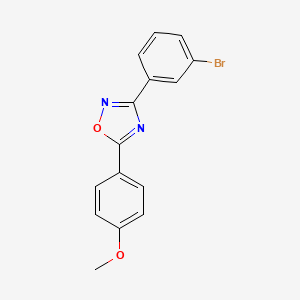
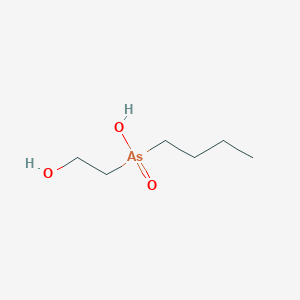
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
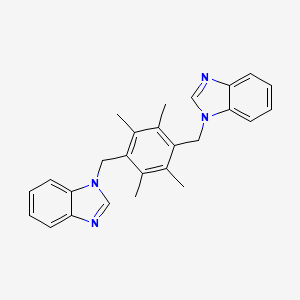
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
